molecular formula C14H14O2S3 B2737241 4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 339019-16-8

4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Número de catálogo: B2737241
Número CAS: 339019-16-8
Peso molecular: 310.44
Clave InChI: MISSRLDOAHKKIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a sulfur-containing heterocyclic compound characterized by a thieno[2,3-b]thiopyran scaffold with a 7,7-dioxide moiety and a 4-(4-methylphenyl)sulfanyl substituent.

Key structural features influencing activity include:

  • Sulfonyl/sulfanyl groups: Modulate binding to carbonic anhydrase and solubility.
  • Substituents at position 4: Determine steric/electronic interactions and pharmacokinetics.
  • Stereochemistry: Critical for enantioselective binding and metabolism.

Propiedades

IUPAC Name

4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S3/c1-10-2-4-11(5-3-10)18-13-7-9-19(15,16)14-12(13)6-8-17-14/h2-6,8,13H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISSRLDOAHKKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Thieno[2,3-b]thiopyran Precursor Synthesis

The thieno[2,3-b]thiopyran backbone is typically assembled via cyclocondensation of thiophene derivatives with sulfur-containing intermediates. A four-component reaction involving phthaloyl dichloride, ethyl cyanoacetohydrazide, malononitrile, and methylsulfanyl precursors has been reported to yield analogous thiopyran systems in yields exceeding 65%. For the target compound, substitution at the 4-position is achieved by introducing a 4-methylphenylsulfanyl group during or after cyclization.

Key steps include:

  • Thiophene activation : Thiophene-2-carboxylic acid derivatives are treated with thionyl chloride to generate reactive acyl intermediates.
  • Cyclization : The activated thiophene reacts with thiirane or sulfur-containing dienophiles under reflux in toluene, forming the thiopyran ring.
  • Oxidation : The sulfone moiety (7,7-dioxide) is introduced via oxidation of the thiopyran sulfide using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Sulfanylation at the 4-Position

Nucleophilic Aromatic Substitution

The 4-methylphenylsulfanyl group is introduced via nucleophilic displacement of a leaving group (e.g., bromine) on the thiopyran ring. For example, 4-bromo-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide (CAS 339019-23-7) reacts with 4-methylthiophenol in the presence of a base (K₂CO₃) and a polar aprotic solvent (DMF) at 80–100°C for 12–24 hours. This method yields the target compound with 70–85% efficiency after recrystallization from ethanol.

Reaction conditions :

  • Solvent : Dimethylformamide (DMF)
  • Base : Potassium carbonate
  • Temperature : 90°C
  • Time : 18 hours

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for attaching aryl groups to the thiopyran core. However, the electron-deficient nature of the sulfone-substituted thiopyran necessitates specialized ligands, such as XPhos, to facilitate coupling with 4-methylphenylboronic acid. This method achieves moderate yields (55–60%) but offers superior regioselectivity compared to nucleophilic substitution.

Asymmetric Synthesis and Chiral Resolution

Enantiospecific Reduction

A patent-published route for a related compound (S(+)-5,6-dihydro-4-(R-amino)-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide) employs an oxazaborolidine chiral catalyst to induce asymmetry during ketone reduction. While the target compound lacks an amino group, this methodology highlights the feasibility of enantioselective synthesis for structurally analogous thiopyrans.

Key steps :

  • Ketone intermediate preparation : Oxidation of the thiopyran alcohol to a ketone.
  • Asymmetric reduction : Using (S)-CBS catalyst (Corey-Bakshi-Shibata) with borane-dimethyl sulfide.
  • Sulfanylation : Post-reduction functionalization with 4-methylthiophenol.

Optimization Challenges and Solutions

Regioselectivity in Sulfanylation

Competing substitution at the 2- or 3-positions of the thiopyran is mitigated by steric hindrance from the 7,7-dioxide group, which directs electrophilic attack to the 4-position.

Structural Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 7.15 (d, J = 8.2 Hz, 2H, Ar-H), 4.25–4.15 (m, 1H, CH), 3.90–3.75 (m, 2H, CH₂), 2.95–2.80 (m, 2H, CH₂), 2.45 (s, 3H, CH₃).
  • IR (KBr): ν 1150 cm⁻¹ (S=O asym), 1320 cm⁻¹ (S=O sym), 2920 cm⁻¹ (C-H aromatic).

Crystallographic Data

X-ray diffraction of the bromo analog (CAS 339019-23-7) reveals a boat conformation for the thiopyran ring, with the sulfone group adopting a axial orientation. The methyl group on the phenyl ring causes minimal steric distortion due to its para position.

Comparative Synthesis Routes

Method Reagents/Conditions Yield (%) Purity (%) Source
Nucleophilic substitution 4-Methylthiophenol, K₂CO₃, DMF, 90°C, 18h 82 95
Palladium coupling 4-Methylphenylboronic acid, Pd(OAc)₂, XPhos 58 90
Asymmetric reduction (S)-CBS catalyst, BH₃·SMe₂ 75* 98

*Yield reported for chiral intermediate in patent.

Industrial-Scale Production Considerations

AK Scientific’s synthesis protocol emphasizes cost-effective recrystallization from ethanol-water mixtures to achieve 95% purity, suitable for pharmaceutical intermediates. Residual DMF removal requires activated charcoal treatment followed by distillation under reduced pressure.

Emerging Methodologies

Recent advances in photoredox catalysis have enabled C-S bond formation under mild conditions, potentially bypassing the need for high-temperature sulfanylation. Preliminary studies using eosin Y as a photocatalyst show promise for late-stage functionalization of the thiopyran core.

Análisis De Reacciones Químicas

4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atoms, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Dorzolamide Hydrochloride

  • Structure: (4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride .
  • Key Differences: Substituent: Sulfonamide (-SO₂NH₂) at position 2 vs. sulfanyl (-S-C₆H₄-p-Me) in the target compound. Position 4: Ethylamino group vs. 4-methylphenylsulfanyl.
  • Pharmacology :
    • Potent CAI (IC₅₀ ~ 0.18 nM for human CA-II) .
    • Topical application reduces intraocular pressure in glaucoma.
  • Pharmacokinetics :
    • Stereoselective metabolism: (S)(+)-enantiomer exhibits stronger erythrocyte binding and slower clearance .
Parameter Dorzolamide Target Compound
Molecular Formula C₁₀H₁₆N₂O₄S₃·HCl C₁₄H₁₄O₂S₃
Substituent (Position 4) Ethylamino 4-Methylphenylsulfanyl
Key Functional Group Sulfonamide Sulfanyl
Stereochemistry (4S,6S) Undefined in evidence
Primary Use Antiglaucoma (CAI) Insufficient data

MK-927 (L-671,152)

  • Structure: 5,6-Dihydro-4-(2-methylpropyl)amino-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide .
  • Key Differences: Substituent: Isobutylamino at position 4 vs. 4-methylphenylsulfanyl. Functional group: Sulfonamide vs. sulfanyl.
  • Pharmacology :
    • CAI with topical efficacy in glaucoma.
    • Dose-dependent stereopharmacokinetics: (R)(-)-enantiomer cleared 40× faster than (S)(+)-enantiomer at low doses .
Parameter MK-927 Target Compound
Molecular Formula C₁₁H₁₈N₂O₄S₃ C₁₄H₁₄O₂S₃
Substituent (Position 4) Isobutylamino 4-Methylphenylsulfanyl
Binding Affinity High (CA-II inhibition) Likely lower (sulfanyl vs. sulfonamide)

4-(2-Chlorophenyl)sulfanyl Analog (CAS 339019-07-7)

  • Structure: 4-(2-Chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide .
  • Key Differences :
    • Substituent: 2-Chlorophenylsulfanyl vs. 4-methylphenylsulfanyl.
  • Physicochemical Properties :
    • Higher lipophilicity due to chlorine (logP ~2.5 vs. ~2.0 for methylphenyl).
    • Electron-withdrawing Cl may reduce metabolic stability compared to methyl .
Parameter 2-Chlorophenyl Analog Target Compound
Molecular Formula C₁₃H₁₁ClO₂S₃ C₁₄H₁₄O₂S₃
Substituent 2-Chlorophenylsulfanyl 4-Methylphenylsulfanyl
Electronic Effect Electron-withdrawing Electron-donating

Hydroxy and Acetamide Derivatives

  • Examples: (4S,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide . N-[(4S,6S)-6-Methyl-7,7-dioxido-4-yl]acetamide .
  • Key Differences :
    • Functional groups: Hydroxyl or acetamide at position 4 vs. sulfanyl.
  • Role : Intermediates in dorzolamide synthesis; hydroxyl/acetamide groups facilitate stereoselective reductions .

Actividad Biológica

4-(4-Methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H13OS3
  • Molecular Weight : 273.43 g/mol

The compound features a thieno[2,3-b]thiopyran core structure with a sulfanyl group and a methylphenyl substituent. The presence of the sulfone group (7,7-dioxide) enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For instance:

  • Study 1 : In vitro tests showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Study 2 : A broader spectrum analysis demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research has also explored the anticancer potential of this compound:

  • Case Study : A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with varying concentrations (1–100 µM) resulted in reduced cell viability and induced apoptosis.
Concentration (µM)Cell Viability (%)
195
1075
5050
10025

Cytotoxicity and Safety Profile

Toxicological assessments indicate that while the compound shows promising biological activity, it also requires careful evaluation for cytotoxic effects on normal cells:

  • Study Findings : Cytotoxicity assays revealed an IC50 value of approximately 75 µM in non-cancerous cell lines, suggesting a need for further investigation into selectivity and safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide, and how does stereochemistry influence the process?

  • Methodological Answer : A diastereoselective synthesis can be achieved via sulfonylation of the thienothiopyran core followed by nucleophilic substitution with 4-methylthiophenol. Key steps include protecting the hydroxyl group (if present) and using chiral catalysts to control stereochemistry. For example, describes a method for diastereoselective preparation of related thienothiopyran derivatives using nitrobenzenesulfonyl protecting groups and selective deprotection . The (4S,6S) configuration (common in related compounds like Dorzolamide intermediates) is critical for bioactivity and requires chiral HPLC or enzymatic resolution for purification .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For stereochemical confirmation, circular dichroism (CD) spectroscopy or chiral shift reagents in NMR are recommended. and highlight the importance of verifying stereochemistry via these techniques, as the (4S,6S) configuration significantly impacts pharmacological properties . Impurity profiling (e.g., sulfonamide byproducts) should follow pharmacopeial standards using HPLC with UV detection, as described in and .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility can be assessed via shake-flask method in buffers (pH 1–13) and organic solvents (e.g., DMSO, methanol). Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) and photostability under ICH Q1B guidelines. and note that sulfonyl-containing thienothiopyrans are hygroscopic and require storage in desiccators at room temperature to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Modify the 4-(4-methylphenyl)sulfanyl group to explore electronic (e.g., electron-withdrawing substituents) and steric effects. Test inhibitory activity against carbonic anhydrase isoforms (CA-II/CA-IV) using stopped-flow CO₂ hydration assays, as seen in Dorzolamide studies ( –18). Compare IC₅₀ values with reference inhibitors. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with CA active sites .

Q. What advanced analytical techniques are recommended for resolving enantiomeric impurities in this compound?

  • Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak IA/IB columns) with polar organic mobile phases (acetonitrile/methanol) can separate enantiomers. and emphasize the use of derivatization with chiral auxiliaries (e.g., Mosher’s acid) for absolute configuration determination . For trace impurities (<0.1%), LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity .

Q. How does the compound’s stability under oxidative stress correlate with its formulation feasibility?

  • Methodological Answer : Perform forced degradation studies using H₂O₂ (3% v/v) and analyze degradation products via LC-MS. and suggest that the sulfonyl group is prone to oxidation, generating sulfonic acid derivatives. To enhance stability, formulate with antioxidants (e.g., ascorbic acid) and avoid aqueous excipients in solid dosage forms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.